molecular formula C17H20N4OS3 B2544151 2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 394235-83-7

2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2544151
CAS RN: 394235-83-7
M. Wt: 392.55
InChI Key: MPDVMDYHKFMSEF-UHFFFAOYSA-N
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Description

The compound "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide" is a heterocyclic compound that likely contains a thiazole and thiadiazole moiety based on its name. These types of compounds are known for their diverse biological activities and are often explored for their potential use in pharmaceuticals and agrochemicals. The papers provided do not directly discuss this compound but offer insights into similar heterocyclic compounds, their synthesis, structure, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of cyclic reagents or conditions that facilitate the formation of the desired ring structures. For example, the synthesis of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative was achieved using bromine as a cyclic reagent, yielding a 66% isolated yield . Similarly, the synthesis of 1,2,3-thiadiazoles from 2-cyanothioacetamides under diazo group transfer conditions indicates the versatility of thioacetamide derivatives as precursors for heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography, as demonstrated by the reported crystal structure of a benzothiazol-2-yl derivative . The crystallographic data provide detailed information about the arrangement of atoms in the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the specific molecular structure of the compound is not provided, the reported data from similar compounds can give insights into the likely structural features of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

Chemical Reactions Analysis

The reactivity of heterocyclic compounds under various conditions can be complex. For instance, the fragmentation of 4,5-dihydro-1,3-thiazoles under electron impact and chemical ionization has been studied, revealing that the nature of the substituent on the thiazole ring significantly influences the fragmentation pattern . This information is valuable for predicting the behavior of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide" under similar conditions and can aid in the development of analytical methods for this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are closely related to their structure and can influence their biological activity. For example, the crystallographic data of a thiadiazolo[2,3-a]pyrimidin-2-ylidene derivative provide insights into its density and molecular geometry, which are important for understanding its herbicidal activity . The physicochemical characterization of benzothiazol-2-yl derivatives, including NMR, IR spectroscopy, and mass spectrometry, helps to establish their identity and purity, which is essential for biological testing . These techniques could be applied to determine the properties of "2-((4,5-dihydrothiazol-2-yl)thio)-N-(5-mesityl-1,3,4-thiadiazol-2-yl)propanamide."

Scientific Research Applications

Anticancer Activity

Compounds containing thiazole and thiadiazole structures have been evaluated for their anticancer properties. For instance, a study reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, showing significant anticancer activity against Hepatocellular carcinoma cell lines. The structure-activity relationships highlight the potential of these moieties as pharmacophores for developing anticancer agents (Gomha et al., 2017). Additionally, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including thiadiazole and triazole moieties, demonstrated enhanced antioxidant activity and showed significant anticancer effects against glioblastoma and breast cancer cell lines, indicating their potential for cancer therapy applications (Tumosienė et al., 2020).

Antimicrobial Activity

The antimicrobial potential of thiazole and thiadiazole compounds has also been explored. Research has shown that certain derivatives exhibit good activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents (Tehranchian et al., 2005).

Antiviral Activity

In light of the COVID-19 pandemic, thiazole and thiadiazole derivatives have been investigated for their antiviral properties. A study synthesized novel thiadiazole-triazole hybrids and evaluated their inhibition against COVID-19 main protease, revealing promising docking scores and suggesting a potential role in combating coronavirus disease (Rashdan et al., 2021).

Corrosion Inhibition

Beyond biomedical applications, thiazole and thiadiazole derivatives have been studied for their corrosion inhibition capabilities. Quantum chemical and molecular dynamics simulation studies have predicted the corrosion inhibition performances of these compounds against the corrosion of iron, providing insights into their utility in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS3/c1-9-7-10(2)13(11(3)8-9)15-20-21-16(25-15)19-14(22)12(4)24-17-18-5-6-23-17/h7-8,12H,5-6H2,1-4H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDVMDYHKFMSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)SC3=NCCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide

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